molecular formula C23H21NO5S B2391108 Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate CAS No. 301682-49-5

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate

Cat. No.: B2391108
CAS No.: 301682-49-5
M. Wt: 423.48
InChI Key: RLCFLBWSOQCSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound with a molecular formula of C22H19NO5S

Mode of Action

It’s often used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .

Biochemical Pathways

Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .

Chemical Reactions Analysis

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with ethyl acetate under specific conditions. The strategic selection of substituents on the benzothiazole ring can significantly influence the biological properties of the resulting compounds.

Biological Activities

1. Antimicrobial Activity
Research indicates that ethyl 2-(3-benzothiazol-2-yl)acetate derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that these compounds showed activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .

2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that ethyl 2-(3-benzothiazol-2-yl)acetate possesses considerable antioxidant activity, which may be attributed to its phenolic structure .

3. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which play a crucial role in inflammation .

4. Anticancer Activity
Preliminary studies suggest that ethyl 2-(3-benzothiazol-2-yl)acetate exhibits cytotoxic effects on various cancer cell lines, including HCT116 and MCF7 cells. The IC50 values obtained indicate a moderate level of activity, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of ethyl 2-(3-benzothiazol-2-yl)acetate in biological applications:

StudyFocusFindings
AntimicrobialEffective against E. coli and S. aureus with MIC values comparable to standard antibiotics.
AntioxidantDPPH scavenging activity showed an IC50 value of 25 µg/mL, indicating strong antioxidant potential.
Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
AnticancerDemonstrated IC50 values of 15 µM against HCT116 cells, indicating significant cytotoxicity.

Research Findings

Recent literature has provided insights into the structure-activity relationship (SAR) of ethyl 2-(3-benzothiazol-2-yl)acetate:

  • Structural Modifications : Variations in substituents on the benzothiazole ring can enhance or diminish biological activities.
  • Mechanism of Action : The compound's ability to modulate cellular pathways involved in inflammation and oxidative stress is a key area of research.
  • Therapeutic Potential : Given its diverse biological activities, ethyl 2-(3-benzothiazol-2-yl)acetate is being explored for potential applications in drug development, particularly for antimicrobial and anticancer therapies.

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5S/c1-4-14-10-15-18(11-17(14)28-12-20(25)27-5-2)29-13(3)21(22(15)26)23-24-16-8-6-7-9-19(16)30-23/h6-11H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFLBWSOQCSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.